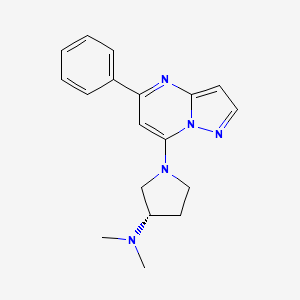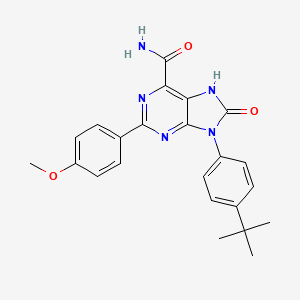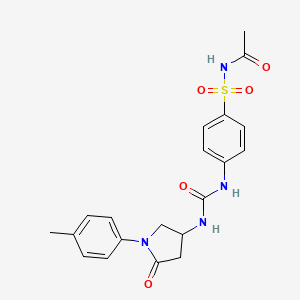
N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis strategies can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Applications De Recherche Scientifique
Synthesis and Modification
- The synthesis of sulfonamide derivatives, including those structurally related to N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide, has been extensively explored. These efforts aim at discovering compounds with potential antimalarial activity, antitumor effects, and the ability to act as inhibitors for various biological targets. For example, the synthesis of di-, tri-, and tetrasubstituted pyridines from (phenylthio)carboxylic acids and 2-[aryl(tosylimino)methyl]acrylates involves isothiourea-catalyzed reactions that incorporate valuable 2-sulfonate groups, enabling further derivatization (Stark, O'Riordan, & Smith, 2014).
Biological Activities
- N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating potential as anticancer agents with reduced toxicity. The modification of related compounds to include alkylurea moieties has shown to retain antiproliferative activity while reducing acute oral toxicity, suggesting these compounds as potent PI3K inhibitors (Wang et al., 2015).
Theoretical and Computational Studies
- Computational calculations and molecular docking studies have been conducted to understand the electronic structure and reactivity of sulfonamide derivatives. These studies help predict the compounds' behavior in biological systems and their potential as drug candidates. For instance, a speculative analysis on the electronic structure, IR assignments, and molecular docking of an anti-amoebic agent related to this chemical class provided insights into its reactivity and potential biological interactions (Shukla & Yadava, 2020).
Antioxidant Properties
- Research has also focused on the antioxidant properties of amidomethane sulfonyl-linked bis heterocycles, indicating the potential of these compounds in mitigating oxidative stress. This aspect is crucial for developing treatments for diseases where oxidative damage plays a significant role (Talapuru et al., 2014).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the retrieved sources. As it is intended for research use only, it should be handled with appropriate safety measures.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways, including inhibitory or stimulatory effects .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
Propriétés
IUPAC Name |
N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-13-3-7-17(8-4-13)24-12-16(11-19(24)26)22-20(27)21-15-5-9-18(10-6-15)30(28,29)23-14(2)25/h3-10,16H,11-12H2,1-2H3,(H,23,25)(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMPMMVCFAZGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2977339.png)

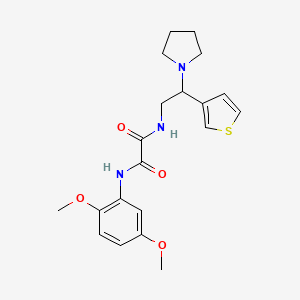
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2977348.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2977350.png)
![5,7-dimethyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2977351.png)
![3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2977352.png)
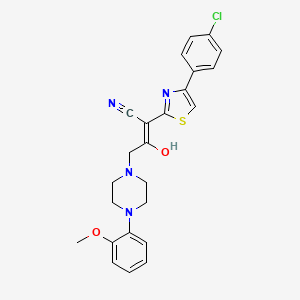
![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2977356.png)

